

Advanced Synthesis Protocol: Broflanilide Isopropoxy Analogue via Meta-Diamide Assembly

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline |
| CAS No.: | 634187-67-0 |
| Cat. No.: | B3147977 |

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Overview and Scope

Broflanilide is a pioneering meta-diamide insecticide that functions as a non-competitive allosteric modulator of the GABA-gated chloride channel, offering potent activity against resistant pest populations [1]. The commercial active pharmaceutical ingredient (API) features a highly electron-withdrawing perfluoropropan-2-yl group. However, exploring ether-functionalized derivatives is critical for structure-activity relationship (SAR) profiling.

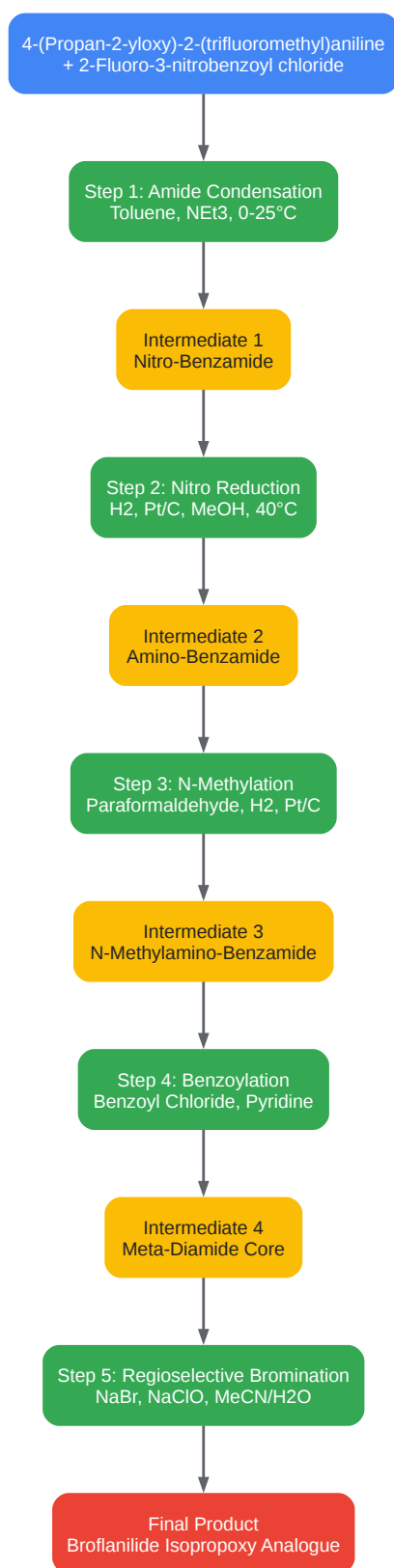
This application note provides a comprehensive, self-validating protocol for the synthesis of the broflanilide isopropoxy analogue, utilizing **4-(propan-2-yloxy)-2-(trifluoromethyl)aniline** as the starting material. By adapting the scalable, high-yield industrial route developed by Luo et al. [2], this guide details a highly controlled five-step continuous assembly, emphasizing green chemistry principles and rigorous In-Process Controls (IPC).

Mechanistic Rationale & Causality in Experimental Design

As a self-validating system, every reagent choice in this protocol is dictated by the specific electronic and steric demands of the intermediates:

- **Catalyst Selection (Suppression of Defluorination):** In Steps 2 (Nitro Reduction) and 3 (N-Methylation), Platinum on Carbon (Pt/C) is strictly utilized instead of Palladium on Carbon (Pd/C). Pd/C is notorious for catalyzing the hydrodefluorination of aromatic rings under H₂ atmospheres. Pt/C ensures the integrity of the critical C2-fluorine atom on the benzamide core [2].
- **Reductive Amination vs. Eschweiler-Clarke:** Traditional N-methylation of the aniline intermediate via the Eschweiler-Clarke reaction often leads to over-methylation or imide byproduct formation. Utilizing paraformaldehyde with Pt/C/H₂ allows for precise mono-methylation under mild conditions [2].
- **Regiochemical Caveat in Bromination (Electronic Effects):** In commercial broflanilide, the C4-perfluoroalkyl group is strongly electron-withdrawing, directing final bromination cleanly to the C6 position. In contrast, the requested propan-2-yloxy starting material features a strong electron-donating ether linkage (+M resonance effect). This activates the C3 and C5 positions, challenging the regioselectivity of the final electrophilic aromatic substitution. To enforce C6-bromination, Step 5 employs an in situ generated hypobromous acid (HOBr) system via NaBr/NaClO at strictly depressed temperatures (0–5 °C), avoiding the harsh, unselective nature of Br₂ gas [3].

Synthetic Workflow Visualization



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Fig 1: Five-step synthetic workflow for the broflanilide isopropoxy analogue.

Step-by-Step Experimental Protocols

Note: All steps require RP-HPLC monitoring. Do not proceed to the workup phase until the designated IPC conversion threshold is achieved.

Step 1: Amide Condensation

- Preparation: Charge a dry, nitrogen-purged reactor with **4-(propan-2-yloxy)-2-(trifluoromethyl)aniline** (1.0 eq) and anhydrous toluene (10 volumes).
- Base Addition: Add triethylamine (NEt_3 , 1.5 eq) and cool the mixture to 0 °C.
- Coupling: Slowly add a solution of 2-fluoro-3-nitrobenzoyl chloride (1.1 eq) in toluene dropwise over 1 hour, maintaining the internal temperature below 5 °C.
- Maturation: Warm the reaction to 25 °C and stir for 4 hours.
- Workup: Quench with saturated aqueous NaHCO_3 . Separate the organic layer, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Nitro Group Reduction

- Preparation: Dissolve Intermediate 1 in methanol (8 volumes) in a high-pressure hydrogenation vessel.
- Catalyst Loading: Carefully add 5 wt% Pt/C (0.05 eq Pt) under a nitrogen blanket.
- Hydrogenation: Purge the vessel with H_2 gas three times. Pressurize to 3 atm and heat to 40 °C. Stir vigorously for 6 hours.
- Workup: Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate in vacuo to isolate Intermediate 2 (Amino-benzamide).

Step 3: Reductive N-Methylation

- Preparation: Re-dissolve Intermediate 2 in methanol (10 volumes). Add paraformaldehyde (1.5 eq) and fresh 5 wt% Pt/C (0.05 eq).

- Reaction: Pressurize the reactor with H₂ (3 atm) and heat to 50 °C. The use of paraformaldehyde ensures controlled mono-methylation without the toxicity of dimethyl sulfate.
- Workup: After 8 hours (verify >98% conversion via HPLC), cool to room temperature, filter through Celite, and evaporate the solvent to yield Intermediate 3.

Step 4: Benzoylation (Meta-Diamide Core Assembly)

- Preparation: Dissolve Intermediate 3 in anhydrous THF (8 volumes) and add pyridine (2.0 eq) as both a base and nucleophilic catalyst. Cool to 0 °C.
- Coupling: Add benzoyl chloride (1.2 eq) dropwise.
- Maturation: Allow the mixture to warm to 25 °C and stir for 5 hours.
- Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Concentrate to yield Intermediate 4.

Step 5: Regioselective Bromination

- Preparation: Dissolve Intermediate 4 in a solvent mixture of acetonitrile and water (5:1 v/v). Add sodium bromide (NaBr, 1.2 eq) and cool the reactor strictly to 0 °C.
- Oxidation: Slowly add aqueous sodium hypochlorite (NaClO, 10-15% active chlorine, 1.2 eq) via a syringe pump over 1 hour. Causality: NaClO oxidizes NaBr to HOBr in situ, providing a mild, controlled electrophilic bromine source that mitigates over-bromination of the activated ether-substituted ring.
- Maturation: Stir at 0–5 °C for 3 hours.
- Workup & Crystallization: Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted oxidants. Extract with dichloromethane, dry, and concentrate. Recrystallize the crude product from 98% aqueous methanol to isolate the pure Broflanilide Isopropoxy Analogue.

Quantitative Data & IPC Metrics

The following table summarizes the stoichiometric parameters, environmental conditions, and expected yields for the self-validating workflow.

| Reaction Stage | Target Intermediate / Product | Reagents & Catalyst | Temp (°C) | Time (h) | IPC Target (HPLC) | Expected Yield |
|----------------|-------------------------------|--|-----------|----------|------------------------|----------------|
| Step 1 | Nitro-Benzamide | 2-Fluoro-3-nitrobenzoyl chloride, NEt ₃ | 0 → 25 | 4.0 | >99% conversion | 88% |
| Step 2 | Amino-Benzamide | H ₂ (3 atm), 5% Pt/C | 40 | 6.0 | <1% SM remaining | 95% |
| Step 3 | N-Methylamino-Benzamide | Paraformaldehyde, H ₂ , 5% Pt/C | 50 | 8.0 | >98% conversion | 90% |
| Step 4 | Meta-Diamide Core | Benzoyl chloride, Pyridine | 0 → 25 | 5.0 | >99% conversion | 85% |
| Step 5 | Broflanilide Analogue | NaBr, NaClO (aq) | 0 → 5 | 3.0 | Regioisomer ratio >9:1 | 78% |

References

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